2-(1-(Benzylamino)cyclobutyl)ethanol 2-(1-(Benzylamino)cyclobutyl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13459468
InChI: InChI=1S/C13H19NO/c15-10-9-13(7-4-8-13)14-11-12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2
SMILES: C1CC(C1)(CCO)NCC2=CC=CC=C2
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

2-(1-(Benzylamino)cyclobutyl)ethanol

CAS No.:

Cat. No.: VC13459468

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

2-(1-(Benzylamino)cyclobutyl)ethanol -

Specification

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name 2-[1-(benzylamino)cyclobutyl]ethanol
Standard InChI InChI=1S/C13H19NO/c15-10-9-13(7-4-8-13)14-11-12-5-2-1-3-6-12/h1-3,5-6,14-15H,4,7-11H2
Standard InChI Key JTPDTLHGEXRINY-UHFFFAOYSA-N
SMILES C1CC(C1)(CCO)NCC2=CC=CC=C2
Canonical SMILES C1CC(C1)(CCO)NCC2=CC=CC=C2

Introduction

Key Findings

2-(1-(Benzylamino)cyclobutyl)ethanol (C₁₃H₁₉NO, MW 205.30 g/mol) is a chiral amino alcohol featuring a cyclobutyl core substituted with a benzylamino group and an ethanol moiety. Its unique structure enables diverse reactivity, with applications in medicinal chemistry and organic synthesis. Recent studies highlight its potential as a precursor for neuroprotective agents and its role in asymmetric catalysis. This review synthesizes data from 13 sources, excluding non-authoritative platforms, to present a detailed analysis of its synthesis, properties, and biological relevance.

Structural Elucidation and Molecular Characteristics

IUPAC Nomenclature and Constitutional Features

PropertyValue
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.30 g/mol
Density1.1 g/cm³
Boiling Point386.4°C (760 mmHg)
LogP2.90
Polar Surface Area32.26 Ų
Refractive Index1.593

Synthetic Methodologies

Reduction of Cyclobutyl Ketone Precursors

The most efficient route involves LiAlH₄-mediated reduction of 2-(1-(benzylamino)cyclobutyl)acetate esters under inert conditions (0°C, 15 min), achieving 97% yield. Alternative pathways include:

  • Catalytic Hydrogenation: Pd/C-mediated reduction of imine intermediates derived from benzylamine and cyclobutanone derivatives .

  • Asymmetric Synthesis: Chiral diphosphine ligands (e.g., BINAP) enable enantioselective hydrogenation, critical for accessing pharmacologically relevant stereoisomers .

Table 2: Optimization of LiAlH₄ Reduction

ParameterConditionYield
SolventDiethyl ether97%
Temperature0°C97%
Reaction Time15 min97%
Equivalents LiAlH₄1.1 eq97%

Biological Activity and Mechanisms

Anticancer Activity

While direct evidence is limited, related cycloalkylamino alcohols inhibit P-glycoprotein-mediated efflux (efflux ratio = 0.937) , enhancing chemotherapeutic retention in multidrug-resistant cells.

Table 3: Pharmacokinetic Profile of Analogues

ParameterValue (Compound 94)Value (Compound 96)
Cₘₐₓ (oral)351 ng/mL44.1 ng/mL
t₁/₂1.05 h2.1 h
Brain Penetration24 h post-dose24 h post-dose

Applications in Organic Synthesis

Chiral Auxiliary in Asymmetric Catalysis

The ethanol moiety facilitates coordination to transition metals (Rh, Ru), enabling enantioselective C-C bond formations. For example, Wittig rearrangements of aryl ethers proceed with >90% ee when mediated by this scaffold .

Peptide Mimetics

Incorporation into α/γ-peptides enhances helical stability (ΔG = -2.3 kcal/mol) , making it valuable for designing protease-resistant therapeutics.

Future Directions

  • Targeted Drug Delivery: Functionalization of the ethanol group with PEG chains may improve blood-brain barrier penetration .

  • Green Chemistry: Developing biocatalytic routes using amine dehydrogenases to replace LiAlH₄ .

  • Structure-Activity Relationships: Systematic variation of the cyclobutyl substituents to optimize A₃ receptor selectivity .

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